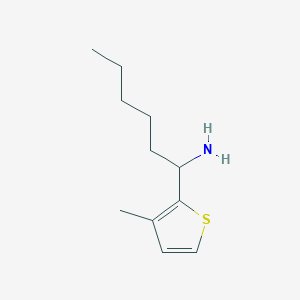

1-(3-Methylthiophen-2-yl)hexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19NS |

|---|---|

Molecular Weight |

197.34 g/mol |

IUPAC Name |

1-(3-methylthiophen-2-yl)hexan-1-amine |

InChI |

InChI=1S/C11H19NS/c1-3-4-5-6-10(12)11-9(2)7-8-13-11/h7-8,10H,3-6,12H2,1-2H3 |

InChI Key |

BZPYKCAHUCEAEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=C(C=CS1)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 1-(3-Methylthiophen-2-yl)hexan-1-amine Core Structure

The assembly of the this compound scaffold is logically approached by first preparing a suitable thiophene (B33073) precursor, which is then elaborated to the final amine product. This involves the synthesis of key intermediates such as 1-(3-methylthiophen-2-yl)hexan-1-one and 3-methylthiophene-2-carbaldehyde derivatives.

The foundation of the synthesis lies in obtaining appropriately substituted thiophene rings. These precursors are crucial for the subsequent introduction of the hexylamine (B90201) side chain.

A pivotal intermediate in the synthesis of the target amine is the corresponding ketone, 1-(3-methylthiophen-2-yl)hexan-1-one. This compound is most commonly prepared via the Friedel-Crafts acylation of 3-methylthiophene (B123197). This electrophilic aromatic substitution reaction introduces the hexanoyl group onto the thiophene ring.

The reaction typically involves treating 3-methylthiophene with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). umich.eduscribd.comorganic-chemistry.org The reaction is generally carried out in an inert solvent like dichloromethane (B109758) at reduced temperatures to control its exothermic nature. umich.eduyoutube.com The acylium ion, formed from the reaction of hexanoyl chloride and the Lewis acid, acts as the electrophile. umich.eduorganic-chemistry.org The subsequent workup involves quenching the reaction with an acidic aqueous solution to decompose the aluminum chloride complex and isolate the desired ketone. umich.edu

Table 1: Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Description |

| Substrate | 3-Methylthiophene |

| Acylating Agent | Hexanoyl chloride |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane |

| Temperature | Typically 0°C to room temperature |

| Workup | Acidic aqueous quench (e.g., HCl/ice) |

This table outlines the typical conditions for the Friedel-Crafts acylation to synthesize 1-(3-methylthiophen-2-yl)hexan-1-one.

It is important to note that in Friedel-Crafts reactions with substituted thiophenes, the regioselectivity of the acylation is a key consideration. For 3-methylthiophene, acylation is expected to predominantly occur at the C2 position due to the directing effect of the methyl group.

While not a direct precursor to 1-(3-methylthiophen-2-yl)hexan-1-one, 3-methylthiophene-2-carbaldehyde is a valuable starting material for the synthesis of various 2,3-disubstituted thiophenes. Several methods for its preparation have been reported. One common approach is the Vilsmeier-Haack reaction, which involves the formylation of 3-methylthiophene using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF).

Alternative routes to 3-methylthiophene-2-carbaldehyde include the reaction of 3-methyl-2-thienyl magnesium bromide with DMF. This Grignard-based method offers another viable pathway to this key aldehyde intermediate. These aldehyde derivatives can then, in principle, be converted to the desired hexan-1-one intermediate through reactions such as a Grignard reaction with a pentylmagnesium halide followed by oxidation, although this is a more circuitous route than direct Friedel-Crafts acylation.

Once the ketone intermediate, 1-(3-methylthiophen-2-yl)hexan-1-one, is secured, the next critical step is the formation of the primary amine. Reductive amination and nucleophilic substitution are two potential strategies for this transformation.

Reductive amination is a widely used and efficient method for converting ketones to amines. frontiersin.orgorganic-chemistry.org This process typically occurs in a one-pot reaction where the ketone first reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine. libretexts.org

For the synthesis of a primary amine like this compound, ammonia is the requisite nitrogen source. The reaction is carried out in the presence of a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. frontiersin.orgorganic-chemistry.org The choice of reducing agent can be critical to the success of the reaction, with milder reagents like sodium cyanoborohydride often being preferred as they are less likely to reduce the ketone before imine formation.

Another classical method for the reductive amination of ketones is the Leuckart-Wallach reaction. This reaction utilizes formic acid or its derivatives, such as ammonium formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. The reaction is typically carried out at elevated temperatures and proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.

Table 2: Common Methods for Reductive Amination

| Method | Nitrogen Source | Reducing Agent | Key Features |

| Direct Reductive Amination | Ammonia, Ammonium salts (e.g., NH₄OAc) | NaBH₄, NaBH₃CN, Catalytic Hydrogenation (H₂/catalyst) | Generally milder conditions, high yields. |

| Leuckart-Wallach Reaction | Ammonium formate, Formamide | Formic acid/derivatives | High temperatures required, proceeds via a formyl intermediate. |

This interactive table summarizes common reductive amination methods applicable to the synthesis of this compound from its ketone precursor.

While less direct for the synthesis of this compound from the corresponding ketone, nucleophilic substitution reactions represent a fundamental approach to forming carbon-nitrogen bonds. In a hypothetical alternative pathway, one could envision a scenario where a suitable leaving group is present at the 1-position of the hexyl chain attached to the 3-methylthiophene ring. For instance, if 1-chloro-1-(3-methylthiophen-2-yl)hexane were available, it could potentially react with a nitrogen nucleophile like ammonia or an ammonia equivalent.

However, this approach presents significant challenges. The generation of the required haloalkane precursor from the ketone would likely involve reduction to the corresponding alcohol followed by halogenation, adding steps to the synthesis. Furthermore, the direct reaction of such a secondary halide with ammonia can often lead to a mixture of primary, secondary, and tertiary amines, as well as elimination byproducts, resulting in poor selectivity and lower yields of the desired primary amine. Therefore, reductive amination of the ketone is generally the more efficient and preferred method for synthesizing the target compound.

Amine Formation Reactions

Catalytic Hydrogenation Protocols for Amine Synthesis

The catalytic hydrogenation of nitriles represents a primary and industrially significant method for the synthesis of primary amines, including this compound. researchgate.netbme.hu This transformation involves the reduction of the corresponding nitrile, 2-(1-cyanohexyl)-3-methylthiophene, under a hydrogen atmosphere in the presence of a metal catalyst.

The primary challenge in nitrile hydrogenation is controlling selectivity. The reaction proceeds through an imine intermediate which can react with the newly formed primary amine, leading to the formation of secondary and tertiary amines as significant by-products. bme.huresearchgate.net To mitigate this, various catalytic systems and reaction conditions have been developed.

Commonly employed catalysts include transition metals such as Raney Nickel, Cobalt, Palladium, Platinum, and Rhodium. bme.hugoogle.com The choice of catalyst, solvent, temperature, and pressure significantly influences the reaction's outcome. For instance, rhodium-catalyzed hydrogenations, when carried out in a two-phase solvent system with a basic substance, have shown high conversion and selectivity towards the primary amine under relatively mild pressures (15 to 200 psig). google.com The addition of ammonia or strong bases to the reaction mixture is a widely used strategy to suppress the formation of secondary amines by inhibiting the condensation reaction between the intermediate imine and the product amine. bme.hu

Below is an interactive table summarizing various catalytic systems used for the selective hydrogenation of nitriles to primary amines.

| Catalyst | Support | Additive/Solvent System | Pressure (bar) | Temperature (°C) | Selectivity for Primary Amine |

| Raney Cobalt | - | NH3 / Dioxane | 80-100 | 100-120 | High |

| Rhodium | Carbon (Rh/C) | Basic substance / Two-phase solvent | 2-14 | 20-110 | High |

| Raney Nickel | - | NaOH / Methanol | 30 | 80 | Good |

| Cobalt | Silica (B1680970) (Co/SiO2) | NH3 | 80 | 80 | High |

**2.2. Derivatization Strategies for Structural Modification

Structural modification of this compound allows for the systematic exploration of structure-activity relationships. Derivatization can be targeted at the primary amine group, the hexane (B92381) chain, or the thiophene ring.

The primary amine functionality is a versatile handle for a variety of chemical transformations.

N-Alkylation: The introduction of one or two alkyl groups onto the nitrogen atom yields secondary or tertiary amines, respectively. Selective mono-alkylation is often desired and can be challenging due to overalkylation. researchgate.net Modern methods achieve high selectivity. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by ruthenium or iridium complexes, allows for the N-alkylation of amines using alcohols as alkylating agents, producing only water as a byproduct. nih.gov Another effective method involves reacting the primary amine with an alkyl halide in the presence of specific bases, such as cesium hydroxide, which promotes mono-alkylation. google.com A competitive deprotonation/protonation strategy using amine hydrobromides can also effectively yield mono-alkylated products. rsc.org

N-Acylation: The reaction of the primary amine with acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base readily forms stable amide derivatives. Milder and highly selective methods, such as copper sulfate-mediated acylation using thioacids, can be employed, which are tolerant of other functional groups like phenols and alcohols. nih.gov

N-Sulfonylation: Sulfonamides are formed through the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine. researchgate.net These derivatives are of significant interest due to their prevalence in medicinal chemistry.

The table below illustrates potential derivatization products from the modification of the primary amine group.

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Benzyl bromide | Secondary Amine |

| N-Acylation | Acetyl chloride | Amide |

| N-Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

Modifying the six-carbon alkyl chain can influence the compound's lipophilicity and conformational flexibility.

Introduction of Unsaturation: Double or triple bonds can be introduced into the hexane chain, typically through multi-step sequences. For example, regioselective halogenation of the chain followed by base-induced elimination can yield an alkene.

Introduction of Branching: Branched analogs are most efficiently prepared by utilizing a branched starting material in the synthesis. For instance, employing a branched Grignard reagent or an alternative organometallic nucleophile during the construction of the carbon skeleton would lead to a branched hexane chain.

Introduction of Heteroatoms: Heteroatoms like oxygen (as a hydroxyl or ether) or nitrogen can be incorporated into the chain. This generally requires starting with a pre-functionalized precursor, such as a halogenated or hydroxylated hexyl derivative, which is then elaborated to form the final thiophene-amine structure.

The thiophene ring is susceptible to electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. wikipedia.orgmsu.edu For 3-methylthiophene, electrophilic attack generally favors the 2- and 5-positions. derpharmachemica.com

A more precise and versatile method for functionalizing the thiophene ring is through directed ortho-metalation (DoM). acs.org The lithiation of 3-methylthiophene provides a powerful route to introduce a wide variety of substituents. While reaction with n-butyllithium (n-BuLi) often yields a mixture of isomers, the use of a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) directs the metalation with high regioselectivity to the 5-position. acs.orgnih.govacs.org The resulting 5-lithio-3-methylthiophene intermediate can then be quenched with a diverse range of electrophiles to install new functional groups. acs.org

This strategy allows for the synthesis of various precursors to analogs of this compound with substitution at the 5-position of the thiophene ring.

| Base | Electrophile (E+) | Product (after quenching) |

| LiTMP | Iodomethane (CH3I) | 2-Substituted-5-methyl-3-methylthiophene |

| LiTMP | Carbon dioxide (CO2) | 5-Carboxy-3-methyl-2-substituted-thiophene |

| LiTMP | N,N-Dimethylformamide (DMF) | 5-Formyl-3-methyl-2-substituted-thiophene |

| LiTMP | Disulfides (RSSR) | 5-(Alkylthio)-3-methyl-2-substituted-thiophene |

Stereoselective Synthesis Approaches for Chiral Analogs

The carbon atom bearing the amine group in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers. The synthesis of single-enantiomer (chiral) analogs is often crucial, as different enantiomers can exhibit distinct biological activities.

Several strategies exist for the enantioselective synthesis of chiral amines. acs.org

Asymmetric Hydrogenation: This is one of the most efficient methods for producing chiral amines. acs.org It involves the hydrogenation of a prochiral precursor, such as an imine or enamine, using a chiral transition-metal catalyst. Complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are commonly employed to induce high levels of enantioselectivity.

Chiral Auxiliary-Based Methods: This approach involves covalently attaching a chiral auxiliary to the substrate to direct a subsequent stereoselective transformation. A widely used method is the Ellman protocol, which utilizes tert-butanesulfinamide as a chiral auxiliary. yale.edu The corresponding ketone, 1-(3-methylthiophen-2-yl)hexan-1-one, is condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. Diastereoselective reduction of the C=N double bond, followed by acidic cleavage of the sulfinamide group, yields the desired chiral primary amine with high enantiomeric purity. yale.edu

Biocatalysis: Enzymes, such as transaminases, can be used to synthesize chiral amines from the corresponding ketones with exceptional enantioselectivity under mild reaction conditions.

The table below compares key features of different asymmetric synthesis approaches.

| Method | Precursor | Key Reagent | Advantages |

| Asymmetric Hydrogenation | Imine, Enamine | Chiral Metal Catalyst (e.g., Ru-BINAP) | High atom economy, catalytic |

| Chiral Auxiliary | Ketone | tert-Butanesulfinamide (Ellman's auxiliary) | High predictability, reliable, broad scope |

| Biocatalysis | Ketone | Transaminase Enzyme | High enantioselectivity, mild conditions |

Diastereoselective and Enantioselective Methodologies

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality dictates biological activity or material properties. Methodologies to achieve this can be broadly categorized into chiral auxiliary-mediated synthesis, asymmetric catalysis, and enzymatic resolutions.

A prevalent strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu This method would likely involve the condensation of 3-methylthiophene-2-carbaldehyde with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. Subsequent diastereoselective addition of a hexyl nucleophile (e.g., hexylmagnesium bromide or hexyllithium) would yield a sulfinamide intermediate. The high stereochemical control is induced by the bulky tert-butyl group, which directs the nucleophilic attack to one face of the imine. Finally, acidic cleavage of the sulfinamide group would afford the desired enantiomerically enriched amine. yale.edu The choice of the (R)- or (S)-enantiomer of the auxiliary dictates the final stereochemistry of the amine product.

Another powerful approach is the transition metal-catalyzed asymmetric hydrogenation of a prochiral imine precursor. nih.gov This would involve the synthesis of the imine from 1-(3-methylthiophen-2-yl)hexan-1-one and ammonia or a suitable nitrogen source. This imine can then be hydrogenated using a chiral catalyst, typically based on rhodium, iridium, or ruthenium complexed with chiral phosphine ligands. nih.gov The selection of the chiral ligand is paramount for achieving high enantioselectivity. This method is highly efficient and atom-economical, making it attractive for larger-scale synthesis.

Enzymatic methods, particularly the use of ω-transaminases, offer a highly selective route to chiral amines. nih.gov A prochiral ketone, 1-(3-methylthiophen-2-yl)hexan-1-one, could serve as the substrate. A suitable ω-transaminase, using an amino donor like L-alanine or isopropylamine, would catalyze the asymmetric amination of the ketone to produce the desired (S)- or (R)-amine with very high enantiomeric excess. nih.gov This biocatalytic approach is advantageous due to its high selectivity and operation under mild, aqueous conditions.

| Methodology | Key Reagents/Catalysts | General Yield Range (%) | Typical Enantiomeric Excess (ee %) |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide, Hexyl Grignard | 70-90 | >95 |

| Asymmetric Hydrogenation | Rh, Ir, or Ru catalyst with chiral phosphine ligands | 85-99 | 90-99 |

| Enzymatic Transamination | ω-Transaminase, Amino donor (e.g., L-alanine) | 60-95 | >99 |

This table presents hypothetical data based on typical results for the synthesis of analogous chiral amines, as specific data for this compound is not available.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov These can be effectively applied to the synthesis of this compound through one-pot reaction sequences and the use of environmentally benign solvent systems.

One-Pot Reaction Sequences

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, thereby minimizing solvent waste, time, and energy consumption. nih.govwpmucdn.com A potential one-pot synthesis of this compound could involve a multi-component reaction. For instance, a reaction combining 3-methylthiophene, hexanoyl chloride, and a nitrogen source in the presence of a suitable catalyst could potentially form the desired amine in a single synthetic operation. While not specifically described for this molecule, one-pot syntheses of other substituted thiophenes and amines have been successfully developed. lnu.edu.cnacs.org

Another plausible one-pot approach could be a reductive amination sequence. Here, 1-(3-methylthiophen-2-yl)hexan-1-one, a nitrogen source (like ammonia or an ammonium salt), and a reducing agent could be combined in a single reaction vessel. The initial formation of the imine followed by in-situ reduction would yield the final amine product without the need to isolate the imine intermediate.

| One-Pot Strategy | Potential Reactants | Advantages |

| Multi-component Reaction | 3-Methylthiophene, Hexanoyl chloride, Nitrogen source | High atom economy, reduced waste |

| Reductive Amination | 1-(3-Methylthiophen-2-yl)hexan-1-one, NH₃, Reducing agent | Fewer unit operations, time-saving |

This table outlines hypothetical one-pot strategies based on established chemical principles.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a synthesis. Traditional syntheses often rely on volatile and potentially toxic organic solvents. Green alternatives focus on either eliminating the solvent entirely or replacing it with a more environmentally friendly option.

Solvent-Free Synthesis: A solvent-free approach, often facilitated by microwave irradiation or mechanochemistry (grinding), can significantly reduce waste. acs.orgbohrium.com For example, the reductive amination of 1-(3-methylthiophen-2-yl)hexan-1-one could potentially be carried out under solvent-free conditions by adsorbing the reactants onto a solid support and applying microwave energy. This technique has been shown to accelerate reaction rates and often leads to cleaner reactions with higher yields. rsc.org

Environmentally Benign Solvents: When a solvent is necessary, greener options such as water, ethanol, or polyethylene (B3416737) glycol (PEG) are preferred. nih.govunito.itmdpi.com The synthesis of thiophene derivatives has been successfully demonstrated in water, which is non-toxic, non-flammable, and inexpensive. unito.it For instance, a copper-catalyzed synthesis of aminated thiophene derivatives has been reported in aqueous media. nih.gov Enzymatic transamination, as mentioned earlier, is inherently a green process that occurs in an aqueous buffer. Polyethylene glycol (PEG) has also emerged as a recyclable and non-toxic solvent for various organic transformations, including the synthesis of amine-substituted aryl sulfides. wpmucdn.comacs.org

| Green Solvent Approach | Example Application | Key Benefits |

| Solvent-Free (Microwave) | Reductive Amination | Reduced waste, faster reaction times, energy efficiency |

| Water | Enzymatic Transamination, Metal-catalyzed amination | Non-toxic, non-flammable, inexpensive |

| Polyethylene Glycol (PEG) | C-N cross-coupling reactions | Recyclable, low toxicity, thermally stable |

This table provides examples of how green chemistry principles could be applied to the synthesis of the target compound, drawing from methodologies for similar molecules.

Molecular Design and Computational Chemistry Studies

Structure-Activity Relationship (SAR) Analysis of 1-(3-Methylthiophen-2-yl)hexan-1-amine and Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. sumathipublications.com By systematically modifying different parts of a molecule, researchers can identify key functional groups and structural features that are crucial for its interaction with a biological target. pitt.edu For this compound, the SAR can be dissected by considering the three main components of the molecule: the substituted thiophene (B33073) ring, the alkyl chain, and the amine group.

Influence of Thiophene Substitution (e.g., methyl group position) on Predicted Biological Interactions

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. nih.govresearchgate.net The nature and position of substituents on the thiophene ring can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity for a target. nih.govmdpi.com

In the case of this compound, the methyl group is located at the 3-position of the thiophene ring. This specific placement is predicted to have a notable impact on the molecule's interaction with biological targets compared to other substitution patterns. The methyl group, being an electron-donating group, can influence the electron density of the thiophene ring, which may affect its ability to form pi-stacking or other non-covalent interactions with amino acid residues in a binding pocket. nih.gov

Studies on analogous 2-aminothiophene derivatives have shown that the position of substituents is critical for activity. nih.gov For instance, in a series of 2-amino-3-aroyl-4-substituted thiophenes, the nature and position of substituents on an adjacent phenyl ring dramatically influenced their allosteric enhancing activity at the A₁ adenosine (B11128) receptor. nih.gov While not a direct comparison, this highlights the sensitivity of receptor interactions to the precise arrangement of substituents. The 3-methyl substitution in this compound could sterically direct the orientation of the hexylamine (B90201) side chain, potentially favoring a specific binding conformation.

| Substitution Pattern | Predicted Influence on Biological Interactions | Supporting Rationale |

| 3-Methyl Thiophene | May enhance binding affinity through favorable steric interactions and by influencing the electronic nature of the thiophene ring. Can also impact metabolic stability. | Electron-donating nature of the methyl group can modulate pi-system electronics. Steric bulk can dictate preferred ligand conformation. nih.gov |

| Unsubstituted Thiophene | Would likely exhibit different binding modes or affinities due to the absence of the steric and electronic influence of the methyl group. | Provides a baseline for understanding the contribution of the methyl group. |

| Other Methyl Positions (e.g., 4- or 5-methyl) | Would alter the steric and electronic profile, likely leading to different binding affinities and selectivities. | Isomeric variations in substitution patterns on heterocyclic rings are known to have profound effects on biological activity. mdpi.com |

Impact of Alkyl Chain Length and Branching on Molecular Recognition

The hexyl chain in this compound serves as a flexible linker between the thiophene core and the amine group. The length and branching of this alkyl chain are critical determinants of how the molecule can orient itself within a binding site to achieve optimal interactions.

The length of the alkyl chain directly impacts the molecule's lipophilicity and its conformational flexibility. A longer chain generally increases lipophilicity, which can enhance membrane permeability but may also lead to non-specific binding. The flexibility of the chain allows the terminal amine group to probe different regions of a binding pocket to find the most favorable interactions, such as hydrogen bonds or ionic interactions.

Branching of the alkyl chain would introduce steric hindrance and reduce conformational freedom. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary orientation for binding. Studies on other classes of compounds have demonstrated that even minor changes in alkyl chain length or the introduction of branching can lead to significant changes in biological activity.

| Alkyl Chain Feature | Predicted Impact on Molecular Recognition | Supporting Rationale |

| Hexyl (n=6) | Provides a balance of flexibility and lipophilicity, allowing the amine to access specific interaction points within a binding site. | Optimal chain length is often required to bridge key interaction points in a receptor. |

| Shorter Chains (e.g., Propyl, Butyl) | Reduced flexibility and lipophilicity. May not be long enough to reach key interaction points, potentially leading to lower affinity. | Shorter linkers may not be able to span the distance between anchoring points in a binding site. |

| Longer Chains (e.g., Octyl, Decyl) | Increased lipophilicity and flexibility. May lead to non-specific hydrophobic interactions or adopt unproductive conformations. | Increased lipophilicity can lead to poor solubility and non-specific binding. |

| Branched Chains (e.g., isohexyl) | Reduced conformational flexibility. Could either enhance affinity by pre-organizing the molecule in a bioactive conformation or decrease it by preventing optimal binding. | Steric bulk from branching can clash with the binding site or lock the molecule in a favorable conformation. |

Role of Amine Position and Substitution on Biological Target Engagement

The primary amine in this compound is a key functional group for biological interactions. At physiological pH, this amine is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This allows it to form strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor or enzyme active site. It can also act as a hydrogen bond donor.

The position of the amine group is crucial. In this molecule, it is at the 1-position of the hexyl chain. Moving it to a different position would alter the spatial relationship between the charged group and the thiophene ring, which would almost certainly affect its ability to engage with its biological target.

Substitution of the primary amine to a secondary or tertiary amine would also have a significant impact. A secondary amine would still be able to act as a hydrogen bond donor, while a tertiary amine would not. The addition of alkyl groups to the nitrogen would also increase steric bulk, which could either enhance or hinder binding, depending on the topology of the binding site.

| Amine Feature | Predicted Role in Biological Target Engagement | Supporting Rationale |

| Primary Amine | Likely to be protonated at physiological pH, forming strong ionic interactions and hydrogen bonds with the target. | Primary amines are common in neurotransmitters and other endogenous ligands, where they play a key role in receptor recognition. |

| Secondary Amine | Can still form ionic interactions and hydrogen bonds, but the added substituent introduces steric bulk that could alter binding. | The nature of the substituent would be critical for SAR. |

| Tertiary Amine | Can form ionic interactions but cannot act as a hydrogen bond donor. The increased steric bulk would significantly impact binding. | Loss of hydrogen bonding capability can lead to a significant decrease in affinity. |

| Amine Position | The specific location of the amine determines the geometry of its interaction with the target relative to the rest of the molecule. | Altering the position of a key interacting group changes its vector in 3D space, impacting its ability to engage with complementary residues. |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand might bind to a biological target at the atomic level. These methods can provide valuable insights into the binding mode, affinity, and selectivity of a compound, thereby guiding drug design and optimization.

Ligand-Target Interaction Prediction (e.g., enzyme active sites, receptor binding pockets)

A molecular docking simulation would involve placing the 3D structure of this compound into the binding site of a potential target protein and calculating the most likely binding poses and their corresponding binding energies. juniperpublishers.com The results of such a simulation would predict the specific amino acid residues with which the ligand interacts.

For example, a hypothetical docking study into a kinase active site might predict the following interactions:

The thiophene ring could form hydrophobic interactions with nonpolar residues in the ATP binding pocket.

The sulfur atom of the thiophene could potentially form a hydrogen bond with a backbone amide. nih.gov

The protonated amine could form a salt bridge with a conserved aspartate residue in the active site.

The hexyl chain could occupy a hydrophobic channel extending from the active site.

These predictions would then need to be validated experimentally, but they provide a valuable starting point for understanding the molecule's potential mechanism of action.

| Potential Target Class | Predicted Key Interactions | Supporting Rationale |

| Kinases | Hydrophobic interactions with the thiophene ring, hydrogen bonding, and a salt bridge from the amine to a conserved acidic residue. | Many known kinase inhibitors feature a heterocyclic core and a basic amine for anchoring in the active site. juniperpublishers.com |

| GPCRs | Ionic interaction of the amine with an acidic residue in a transmembrane helix, and hydrophobic/aromatic interactions of the thiophene ring with residues in the binding pocket. | The general structure is reminiscent of some biogenic amine neurotransmitters that bind to GPCRs. |

| Ion Channels | The protonated amine could interact with the pore of the channel, while the lipophilic thiophene and alkyl chain could interact with the surrounding transmembrane helices. | Many ion channel blockers possess a charged amine and a lipophilic moiety. |

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule due to the rotatable bonds in the hexyl chain. Conformational analysis is the study of the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding energies is known as the conformational energy landscape. nih.gov

Understanding the preferred conformations of a ligand is crucial because it is generally believed that a molecule binds to its target in a low-energy conformation. By identifying the low-energy conformers of this compound, we can gain insight into the shapes it is most likely to adopt in solution and when interacting with a biological target.

Computational methods such as molecular dynamics simulations can be used to explore the conformational space of the molecule and generate an energy landscape. nih.gov This landscape would reveal the most stable conformations (energy minima) and the energy barriers between them. This information can be used to understand the molecule's flexibility and to select relevant conformations for docking studies. The presence of the methyl group on the thiophene ring is expected to influence the conformational preferences of the adjacent alkyl chain due to steric effects.

| Computational Method | Predicted Outcome for this compound | Significance |

| Systematic Conformational Search | Identification of a set of low-energy conformers, showing the preferred orientations of the hexyl chain relative to the thiophene ring. | Provides a library of relevant shapes for docking and pharmacophore modeling. |

| Molecular Dynamics Simulation | A dynamic view of the molecule's conformational flexibility in a simulated physiological environment. Can reveal the most populated conformational states. | Offers a more realistic picture of the molecule's behavior in solution and can identify key conformational transitions. nih.gov |

| Quantum Mechanics Calculations | Accurate calculation of the relative energies of different conformers. | Provides a high-fidelity ranking of the stability of different conformations. |

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

Once a pharmacophore model is developed based on a set of known active molecules, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. chemrxiv.org This allows for the rapid identification of novel molecules that are likely to bind to the target of interest. For a compound like this compound, this process would involve generating its 3D conformation and identifying its key chemical features to screen for potential protein targets. nih.gov This in-silico approach helps prioritize compounds for further experimental testing, saving time and resources in the drug discovery pipeline. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to predict the properties of a molecule based on its electronic structure. researchgate.netfigshare.com These calculations provide deep insights into molecular stability, reactivity, and spectroscopic characteristics.

Electronic Structure Properties (e.g., HOMO/LUMO, charge distribution)

The electronic properties of a molecule are fundamental to its chemical reactivity. Quantum chemical calculations can determine the distribution of electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajol.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgnih.gov A smaller gap generally suggests that the molecule is more reactive. nih.gov For a thiophene derivative, the HOMO is often delocalized over the electron-rich thiophene ring. materialsciencejournal.org

Table 1: Hypothetical Global Quantum Chemical Descriptors This table is illustrative of the types of data generated from quantum chemical calculations and is not based on actual experimental or computational results for this compound.

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

| Ionization Potential | - | Energy required to remove an electron |

| Electron Affinity | - | Energy released when an electron is added |

| Electronegativity (χ) | - | Tendency to attract electrons |

| Chemical Hardness (η) | - | Resistance to change in electron distribution |

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR)

Theoretical calculations are highly effective in predicting spectroscopic properties. DFT methods can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like ¹H and ¹³C can be calculated. nih.gov

These predicted spectra serve as a powerful tool for structural elucidation. By comparing the theoretically calculated spectrum with an experimentally obtained one, scientists can confirm the identity and structure of a synthesized compound. researchgate.netresearchgate.net The correlation between theoretical and experimental data validates both the structural assignment and the computational method used. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld surfaces for crystal packing)

Understanding how molecules arrange themselves in a solid state is crucial for predicting the physical properties of materials. Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov

Preclinical Pharmacological and Biological Research Applications in Vitro & Animal Models

Evaluation of Receptor/Enzyme Modulatory Activity

The thiophene (B33073) scaffold is a versatile building block in the design of molecules that can interact with various biological targets, including enzymes and receptors. nih.gov

Investigation as Neurotransmitter Transporter Inhibitors (e.g., GABA uptake inhibitors, monoamine oxidase inhibitors)

While no direct studies on 1-(3-methylthiophen-2-yl)hexan-1-amine as a neurotransmitter transporter inhibitor were identified, the thiophene ring is a key component in compounds designed to target these systems. For instance, tiagabine (B1662831), a known GABA uptake inhibitor, features a bis(3-methyl-2-thienyl) moiety. Although structurally different from this compound, the presence of the methyl-substituted thiophene ring in tiagabine highlights the potential for this heterocycle to be incorporated into molecules that modulate GABAergic neurotransmission.

In the context of monoamine oxidase (MAO) inhibition, various heterocyclic compounds are investigated for their potential to treat neurodegenerative diseases and depression. acs.org Research into thiophene derivatives has explored their activity against MAO enzymes. While specific data on this compound is unavailable, the broader class of thiophene-containing molecules remains an area of interest for MAO inhibitor development.

Receptor Binding Assays and Functional Studies in Preclinical Models

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. Functional studies in preclinical models then elucidate the compound's biological effect. For thiophene derivatives, such studies have been conducted across various receptor systems. For example, 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), suggesting their potential in the treatment of type 2 diabetes. nih.gov Although not directly involving this compound, these studies underscore the utility of the thiophene scaffold in designing receptor-modulating agents.

Assessment of In Vitro Biological Activities

The in vitro evaluation of biological activities is a critical step in preclinical research, providing insights into a compound's potential therapeutic applications.

Antimicrobial and Antiviral Potential

The thiophene nucleus is a constituent of various compounds with demonstrated antimicrobial and antiviral properties. The structural diversity of thiophene derivatives allows for the modulation of their activity against a range of pathogens. While specific data for this compound is not available, the broader class of 2-aminothiophenes has been reviewed for activities including antibacterial, antifungal, and antiviral effects. cabidigitallibrary.org One recent study identified novel thiophene derivatives as potent, orally bioavailable Ebola virus entry inhibitors. acs.org

Cytotoxicity Studies in Cancer Cell Lines (excluding human clinical data)

The anticancer potential of thiophene derivatives has been a significant area of research. mdpi.comnih.govjuniperpublishers.com Numerous studies have reported the cytotoxic effects of novel thiophene-containing compounds against various cancer cell lines.

For instance, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity in HepG2 and SMMC-7721 human liver cancer cell lines, with one compound, TP 5, identified as a potential anticancer agent. mdpi.com Another study explored thiophene derivatives as dual inhibitors of β-tubulin and the Wnt/β-catenin pathway in gastrointestinal cancers. nih.gov Furthermore, novel thiophene derivatives synthesized via Stille cross-coupling reactions showed potent cytotoxic activity against MCF7 (breast), HEPG2 (liver), and lung cancer cell lines. juniperpublishers.com

Interactive Data Table: Cytotoxicity of Thiophene Derivatives in Cancer Cell Lines

| Thiophene Derivative Class | Cell Lines Tested | Notable Results |

| 2,3-fused thiophene scaffolds (e.g., TP 5) | HepG2, SMMC-7721 | Demonstrated significant antitumor activity. mdpi.com |

| Novel thiophene derivatives | SGC-7901, HT-29, EC9706 | Compound 1312 showed high activity, particularly against SGC-7901. nih.gov |

| Stille cross-coupling products | MCF7, HEPG2, A549 (Lung) | Exhibited highly potent cytotoxic activity with low IC50 values. juniperpublishers.com |

Following a comprehensive search for preclinical research data on the chemical compound "this compound," it has been determined that there is no publicly available scientific literature detailing its pharmacological and biological properties as per the requested outline.

Searches for this specific compound did not yield any studies related to its anti-inflammatory, analgesic, or antioxidant effects. Furthermore, no information was found regarding its in vivo pharmacokinetic profile, its efficacy in disease-relevant animal models, or any elucidation of its mechanism of action in a preclinical setting.

Due to the absence of this foundational research data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's detailed and specific instructions. The creation of content for the requested sections and subsections would require speculation or the fabrication of data, which would violate the principles of scientific accuracy.

Elucidation of Mechanisms of Action (Preclinical)

Cellular and Molecular Pathway Investigations

There is no available research detailing the use of this compound in the investigation of cellular and molecular pathways.

Gene Expression and Proteomic Studies in Model Systems

There are no published studies on the application of this compound in gene expression or proteomic analyses within model systems.

Analytical Chemistry and Characterization Techniques

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: A proton NMR spectrum for 1-(3-Methylthiophen-2-yl)hexan-1-amine would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the methyl group, the hexyl chain, and the amine group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values of these signals would confirm the connectivity of the protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals corresponding to the carbons of the thiophene ring, the methyl group, and the hexyl chain would be expected at characteristic chemical shifts.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, further confirming the molecular structure.

However, no published ¹H NMR, ¹³C NMR, or 2D NMR data specifically for this compound could be located.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, indicative of the primary amine group.

C-H stretching: Bands for the aliphatic hexyl chain and the aromatic thiophene ring would appear around 2850-3100 cm⁻¹.

C=C stretching: Vibrations associated with the thiophene ring would be expected in the 1400-1600 cm⁻¹ region.

C-N stretching: This would likely appear in the 1000-1200 cm⁻¹ range.

Specific experimental IR spectra for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) (e.g., EI-MS, ESI-MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition.

Electron Ionization Mass Spectrometry (EI-MS): This technique would likely show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would provide clues about the structure, such as the loss of the hexyl chain or parts of the thiophene ring.

Electrospray Ionization Mass Spectrometry (ESI-MS): A common technique for polar molecules, ESI-MS would be expected to show the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the exact elemental formula of the compound.

No specific mass spectral data for this compound has been found in published sources.

Chromatographic Separation and Purity Determination

Chromatographic methods are essential for separating the compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. An HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., C18 column) and a mobile phase to achieve good separation and a sharp peak for the compound. The retention time would be a characteristic property of the compound under specific chromatographic conditions. The purity would be assessed by the peak area percentage. No specific HPLC methods or chromatograms for this compound are documented.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For this compound, GC-MS analysis would provide a retention time from the GC and a mass spectrum of the eluting compound from the MS, confirming its identity. The purity can also be determined from the gas chromatogram. As with the other techniques, no specific GC-MS data for this compound could be retrieved.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions involving this compound and for the preliminary assessment of its purity. This chromatographic method allows for the rapid separation of the target amine from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase (typically silica (B1680970) gel on a glass or aluminum plate) and a mobile phase (a solvent or solvent mixture).

In the synthesis of thiophene derivatives, TLC provides a qualitative snapshot of the reaction's progress. thieme.de By spotting a small aliquot of the reaction mixture onto a TLC plate and eluting it with an appropriate solvent system, chemists can visualize the consumption of reactants and the formation of the product. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For a primary amine like this compound, which possesses moderate polarity due to the amine group, a typical mobile phase would consist of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).

The purity of a sample of this compound can be initially gauged by the presence of a single spot on the TLC plate after development and visualization (e.g., using UV light or a staining agent like ninhydrin (B49086) for the amine group). The presence of multiple spots indicates impurities. While TLC is primarily qualitative, it is a crucial first step before employing more sophisticated quantitative techniques like High-Performance Liquid Chromatography (HPLC).

Table 1: Hypothetical TLC Data for Monitoring Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization | Notes |

|---|---|---|---|

| Starting Material (e.g., 3-methylthiophene-2-carbaldehyde) | 0.65 | UV Active | Higher Rf due to lower polarity than the product. |

| This compound | 0.40 | UV Active, Ninhydrin Positive | The product spot appears as the starting material spot diminishes. |

X-ray Crystallography and Solid-State Analysis

The solid-state properties of a compound, including its crystal structure and potential for polymorphism, are critical for its handling, formulation, and stability. X-ray crystallography provides the most definitive information about the arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule. acs.orgnih.gov This technique involves irradiating a single, high-quality crystal of this compound with a focused X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of individual atoms can be determined.

An SCXRD analysis would provide unambiguous confirmation of the compound's constitution and stereochemistry. Key structural parameters such as bond lengths, bond angles, and torsional angles would be precisely measured. For instance, it would detail the planarity of the thiophene ring, the conformation of the hexyl chain, and the geometry around the chiral carbon atom of the amine group. This information is fundamental to understanding the molecule's shape and how it might interact with other molecules, such as biological targets.

Table 2: Exemplary Crystallographic Data for a Thiophene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.6236 |

| b (Å) | 12.8026 |

| c (Å) | 7.2117 |

| β (°) | 92.971 |

| Volume (ų) | 518.9 |

| Z (molecules/unit cell) | 2 |

Data is illustrative for a related thiophene compound and not specific to this compound. researchgate.net

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. mdpi.comnih.gov These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms. rigaku.commdpi.com

In PXRD, a sample of finely ground crystalline powder of this compound is exposed to an X-ray beam. Unlike SCXRD, which uses a single crystal, PXRD analyzes the diffraction from a multitude of randomly oriented crystallites. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). Each polymorph will produce a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form. rigaku.com By comparing the PXRD pattern of a new batch to established reference patterns, one can confirm its polymorphic identity and detect the presence of any undesired forms.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, providing insights into how molecules of this compound would pack together. nih.govmdpi.com Derived from the single-crystal X-ray data, the Hirshfeld surface of a molecule is defined as the region where the electron density of the molecule is greater than that of all its neighbors.

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Heterocyclic Compound

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 39.3% |

| H···C / C···H | 20.1% |

| H···S / S···H | 16.9% |

| H···O / O···H | 15.6% |

Data is illustrative and represents typical interactions found in related structures. nih.gov

Advanced Analytical Techniques for Bioanalysis (in preclinical samples)

To understand the behavior of this compound in a biological system, highly sensitive and selective analytical methods are required to measure its concentration in complex matrices like plasma or tissue.

LC-MS/MS for Quantitation in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the quantitative bioanalysis of small molecules in preclinical samples. nih.govbioanalysis-zone.com This method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. chromatographyonline.com

A typical LC-MS/MS method for this compound would involve several key steps. First, the compound is extracted from the biological matrix (e.g., plasma) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. The extract is then injected into an HPLC or UPLC system, where the compound is separated from other metabolites on a reversed-phase column (e.g., a C18 column).

Following chromatographic separation, the analyte enters the mass spectrometer. In the first stage (MS1), the parent or precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selectively isolated. This precursor ion is then fragmented in a collision cell, and specific fragment or product ions are monitored in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification, even at very low concentrations (pg/mL to ng/mL range). nih.govmdpi.com The use of a stable isotope-labeled internal standard is crucial for correcting any variability during sample preparation and analysis. universiteitleiden.nl

Table 4: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting |

|---|---|

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]+) | m/z 212.1 |

| Product Ion 1 | m/z 111.0 (loss of hexylamine (B90201) fragment) |

| Product Ion 2 | m/z 195.1 (loss of NH3) |

Spectrophotometric Assays for Specific Interactions (e.g., metal complexation if applicable to the compound type)

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a valuable technique for studying the formation of complexes between organic ligands and metal ions. libretexts.org The thiophene ring and the amine group in this compound contain sulfur and nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. acs.org The formation of a metal-ligand complex often results in a change in the electronic structure of the ligand, which can be detected as a shift in the UV-Vis absorption spectrum. bpchalihacollege.org.in

A common method to study this interaction is through spectrophotometric titration. In this experiment, a solution of this compound with a known concentration is titrated with a solution of a metal salt (e.g., FeCl₃, CuCl₂, ZnCl₂). The UV-Vis spectrum is recorded after each addition of the metal salt.

If complexation occurs, one might observe:

Bathochromic shift (red shift): The wavelength of maximum absorbance (λmax) shifts to a longer wavelength.

Hypsochromic shift (blue shift): The λmax shifts to a shorter wavelength.

Hyperchromic or Hypochromic effects: An increase or decrease in the molar absorptivity (ε), respectively. researchgate.net

By analyzing the changes in absorbance at a specific wavelength as a function of the metal-to-ligand molar ratio, the stoichiometry of the complex (e.g., 1:1, 1:2) can be determined using methods like the mole-ratio method or Job's plot. The formation constant (Kf) of the complex, which indicates the stability of the complex, can also be calculated from this data. researchgate.net

The table below presents hypothetical data from a spectrophotometric titration of this compound with a generic metal ion (M²⁺), illustrating the expected spectral changes upon complex formation.

This data is hypothetical and serves to illustrate the principles of spectrophotometric analysis for metal complexation. The observed bathochromic shift and the stabilization of λmax around a 1:1 molar ratio would suggest the formation of a stable metal-ligand complex.

Future Research Directions and Translational Perspectives Preclinical

Development of Next-Generation Thiophene-Amine Derivatives

The advancement of novel thiophene-amine compounds hinges on innovative medicinal chemistry strategies. By integrating computational analysis with established chemical principles, researchers can design and synthesize next-generation derivatives with enhanced efficacy and optimized pharmacokinetic profiles. nih.gov

Modern drug design has moved beyond serendipitous discovery, now relying heavily on rational, computer-aided approaches to design molecules with specific properties. nih.gov For thiophene-amine derivatives, this involves a deep understanding of their structure-activity relationships (SAR), which elucidates how specific chemical features of a molecule contribute to its biological activity. nih.govnih.gov SAR studies can identify which functional groups, such as methyl, ester, and amine groups, are essential for the desired therapeutic effect. nih.gov

Computational tools are indispensable in this process. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations provide profound insights into how these molecules interact with biological targets at a molecular level. nih.govrsc.orgnih.gov QSAR models can predict the biological activity of novel compounds before they are synthesized, saving time and resources. nih.govresearchgate.net Molecular docking simulates the binding of a ligand to the active site of a target protein, helping to optimize the fit and interaction strength. nih.govrsc.org These computational methods facilitate the identification and optimization of lead compounds, streamlining the entire drug discovery process. nih.gov

| Computational Method | Application in Drug Design | Key Insights Provided |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity of new compounds based on their chemical structure. nih.govnih.gov | Identifies key molecular descriptors (e.g., electronic, steric properties) that influence activity. researchgate.net |

| Molecular Docking | Simulates the interaction between a compound and its biological target (e.g., enzyme, receptor). nih.gov | Predicts binding affinity and orientation, guiding modifications to improve potency. rsc.org |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the compound-target complex over time. | Provides information on the stability of the interaction and conformational changes. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. rsc.org | Helps understand reactivity, stability, and electronic properties like HOMO-LUMO energy gaps. rsc.orgrsc.org |

Bioisosterism is a key strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or reduce toxicity. nih.gov The thiophene (B33073) ring is frequently used as a bioisostere for other aromatic rings, such as benzene (B151609) or pyridine. nih.govresearchgate.net This substitution can significantly alter physicochemical properties like lipophilicity and polarity, which in turn affects the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. cambridgemedchemconsulting.com Replacing a phenyl ring with a thiophene ring can improve metabolic stability and binding affinity, making it a valuable tool for optimizing lead compounds. nih.govnih.gov

Molecular hybridization is another powerful approach, which involves combining two or more distinct pharmacophores into a single hybrid molecule. The goal is to create a new chemical entity with an improved activity profile, potentially targeting multiple biological pathways simultaneously. For instance, combining the thiophene-amine scaffold with other heterocyclic rings like thiazole (B1198619) or pyrazole (B372694) can lead to hybrid molecules with enhanced and potentially broader biological activities. rsc.org This strategy holds promise for developing novel therapeutics for complex diseases.

| Original Ring | Bioisosteric Replacement | Potential Advantages of Replacement |

|---|---|---|

| Benzene | Thiophene | Improves metabolic stability, alters lipophilicity, can enhance receptor binding. nih.govresearchgate.net |

| Pyridine | Thiophene | Modulates electronic properties and hydrogen bonding capacity. researchgate.net |

| Phenol | Thiophene | Can be well tolerated by receptors and avoids rapid biotransformation associated with phenols. nih.gov |

| Furan | Thiophene | Alters aromaticity and electronic characteristics. cambridgemedchemconsulting.com |

Advanced Preclinical Models for Efficacy and Mechanism Studies

The translation of preclinical findings to clinical success has been historically challenging, often due to the limitations of traditional research models. nih.gov To bridge this gap, researchers are increasingly turning to sophisticated models that more accurately replicate human biology and disease states.

Traditional two-dimensional (2D) cell cultures, while useful, fail to recapitulate the complex microenvironment of human organs. mdpi.com Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a significant improvement by allowing cells to interact in a more physiologically relevant manner. the-scientist.com These models are becoming indispensable tools for drug screening, providing more accurate data on a compound's efficacy and mechanism of action. tandfonline.comcurealz.org

Organ-on-a-chip (OOC) technology represents a further leap forward. These microfluidic devices contain living cells in continuously perfused microchannels, simulating the activities, mechanics, and physiological responses of entire organs and systems. mdpi.comnih.gov For neuroactive compounds like thiophene-amines, a "Brain-Chip" can model the blood-brain barrier and neuroinflammation, providing critical insights that are not achievable with conventional models. emulatebio.com OOC technology allows for real-time imaging and analysis of cellular activities, accelerating research into disease etiology and therapeutic responses. mdpi.com

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, cost-effective, reproducible. mdpi.com | Lacks physiological relevance and complex cell-cell interactions. mdpi.com |

| 3D Cell Culture (Spheroids/Organoids) | Self-aggregated or scaffold-based 3D cell structures. tandfonline.com | Better recapitulates tissue structure, function, and cell interactions. the-scientist.com | Can lack vasculature and immune components; potential for variability. emulatebio.com |

| Organ-on-a-Chip (OOC) | Microfluidic device with living cells simulating organ-level functions. mdpi.com | Models tissue-tissue interfaces, mechanical forces, and physiological microenvironments; allows real-time analysis. nih.govemulatebio.com | High cost, requires specialized equipment, standardization is still developing. mdpi.com |

While in vitro models are advancing rapidly, animal models remain a cornerstone of preclinical research, particularly for understanding systemic effects and complex behaviors. nih.gov However, the predictive value of animal models has been a subject of debate, largely due to failures in translating results from rodents to humans. nih.gov The future of preclinical testing lies in the development and use of more refined animal models that better mimic the specific mechanisms of human diseases. nih.gov

For neurological disorders, where thiophene derivatives often show promise, this includes moving beyond toxin-induced models to genetically engineered models that express human disease-causing genes. nih.govyoutube.com For example, transgenic mouse models based on alpha-synuclein (B15492655) overexpression provide a relevant platform for studying Parkinson's disease-like pathology. nih.gov Such models allow for a deeper understanding of the disease process and provide a more rigorous platform for testing the efficacy of new therapeutic candidates like 1-(3-Methylthiophen-2-yl)hexan-1-amine. nih.gov

Investigation of Novel Biological Targets and Polypharmacology

The versatility of the thiophene scaffold allows it to interact with a wide array of biological targets. nih.govnih.gov Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects. researchgate.netbohrium.comnih.gov This diversity suggests that compounds like this compound may interact with multiple biological targets, a concept known as polypharmacology.

Rather than being a drawback, engaging multiple targets can be highly beneficial for treating complex multifactorial diseases. Future research will focus on systematically identifying the full range of biological targets for thiophene-amine derivatives. This involves large-scale screening against panels of receptors, enzymes, and ion channels. Uncovering novel targets and understanding the polypharmacological profile of these compounds could open up new therapeutic applications and lead to the development of drugs with superior efficacy for complex conditions. The planarity and electron-rich nature of the thiophene ring contribute to its ability to bind to diverse biological receptors, making it a privileged structure in drug discovery. nih.govmdpi.com

Potential for Combination Therapies (in preclinical context)

The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with activities ranging from anticancer and anti-inflammatory to antipsychotic and antiplatelet effects. The amino-alkyl side chain of this compound is structurally analogous to moieties found in centrally active agents and novel psychoactive substances. Given this background, preclinical studies could logically explore its efficacy in combination with other therapeutic agents.

Should the compound demonstrate a primary effect, for instance on the central nervous system (CNS), combination studies could reveal synergistic or additive benefits. For example, if it exhibits modulatory activity on monoaminergic systems, it could be evaluated alongside established antidepressants or anxiolytics in animal models of depression or anxiety. The goal would be to determine if the combination allows for a reduction in the therapeutic dose of one or both agents, potentially minimizing side effects while maintaining or enhancing efficacy.

Alternatively, many thiophene derivatives have shown promise as anticancer agents. Preclinical cancer models could be used to investigate whether this compound can enhance the cytotoxic effects of standard chemotherapeutic drugs or overcome resistance mechanisms. For instance, it could be tested in combination with DNA-damaging agents or kinase inhibitors to assess for synergistic cell-killing effects in various cancer cell lines.

A summary of hypothetical preclinical combination therapies is presented below.

| Potential Therapeutic Area | Combination Agent Class | Rationale for Preclinical Investigation |

| Neurological Disorders | Selective Serotonin Reuptake Inhibitors (SSRIs) | To investigate synergistic effects in animal models of depression or anxiety, potentially allowing for dose reduction. |

| Oncology | Standard Chemotherapeutics (e.g., Cisplatin) | To assess for enhanced cytotoxicity or reversal of drug resistance in preclinical cancer models. |

| Inflammatory Diseases | Non-Steroidal Anti-inflammatory Drugs (NSAIDs) | Based on the known anti-inflammatory properties of some thiophenes, to explore potential for synergistic inflammation reduction. |

| Infectious Diseases | Antiviral agents (e.g., RNA polymerase inhibitors) | To explore potentiation of antiviral effects, inspired by thiophene derivatives found to inhibit viral entry (e.g., for Ebola virus). |

Development of New Analytical Methods for Related Compounds in Complex Matrices

As with any new chemical entity, robust analytical methods are crucial for its detection and quantification in biological samples during preclinical and subsequent studies. Given its structural similarity to some novel psychoactive substances (NPS), particularly synthetic cathinones, established methods for these compounds provide a strong starting point. The development of sensitive and specific assays for this compound in complex matrices like blood, urine, and oral fluid will be essential for pharmacokinetic and toxicological assessments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids due to its high sensitivity and specificity. A future method would involve optimizing sample preparation, typically using solid-phase extraction (SPE) to isolate the analyte and remove matrix interferences. Chromatographic separation would likely be achieved on a C18 or similar reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Gas chromatography-mass spectrometry (GC-MS) represents an alternative approach. While it may require derivatization of the primary amine to improve volatility and chromatographic performance, GC-MS can offer excellent separation efficiency and is a staple in forensic toxicology. High-resolution mass spectrometry (HRMS) could also be employed, particularly for metabolite identification studies.

The table below outlines key parameters for the prospective development of such analytical methods.

| Parameter | LC-MS/MS Approach | GC-MS Approach |

| Sample Matrix | Urine, Blood Plasma, Oral Fluid | Urine, Blood Plasma |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | LLE followed by derivatization (e.g., with TFAA) |

| Instrumentation | UHPLC coupled to a triple quadrupole MS | Gas chromatograph coupled to a single quadrupole or TOF-MS |

| Expected LOQ | Low ng/mL to sub-ng/mL range | Low ng/mL range |

| Key Validation Metrics | Linearity, accuracy, precision, matrix effects, recovery | Linearity, accuracy, precision, specificity |

Role in Chemical Probe Development for Biological Research

A chemical probe is a small molecule used to study biological systems by interacting with a specific protein target. Given its unique structure, this compound could serve as a scaffold for the development of chemical probes to elucidate its own mechanism of action or to investigate related biological targets.

One strategy involves modifying the parent compound to incorporate a reporter tag. For example, a fluorescent dye could be appended to a non-critical position on the molecule, creating a fluorescent probe. Such a probe could be used in cell-based imaging experiments to visualize its subcellular localization or to quantify its binding to a specific receptor via techniques like fluorescence polarization or microscopy. Thiophene-based fluorophores have been successfully used for cellular imaging applications.

Another powerful approach is the development of an affinity-based probe. This would involve synthesizing a derivative of the compound that includes a reactive group for covalent labeling or, more commonly, a biotin (B1667282) tag. The biotinylated probe could be incubated with cell lysates; any proteins that bind to the probe could then be "pulled down" using streptavidin-coated beads and identified by mass spectrometry. This unbiased approach is invaluable for identifying the direct molecular targets of a novel compound, thereby clarifying its mechanism of action.

| Probe Type | Modification Strategy | Research Application |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine) to the molecule. | Cellular imaging to determine subcellular localization; in vitro binding assays. |

| Affinity Probe | Covalent attachment of a biotin tag via a linker arm to the molecule. | Target identification via pull-down assays from cell lysates followed by mass spectrometry. |

| PET Radioligand | Incorporation of a positron-emitting isotope (e.g., ¹¹C or ¹⁸F). | In vivo imaging in animal models to determine brain receptor occupancy and distribution, similar to thiophene-based PET tracers for CB2 receptors. |

Scalable Synthesis and Process Optimization for Future Development